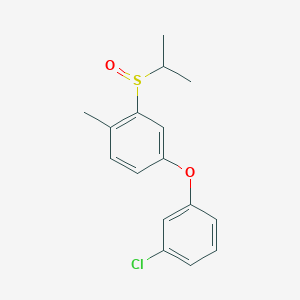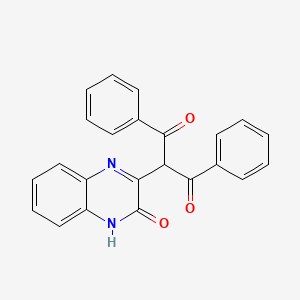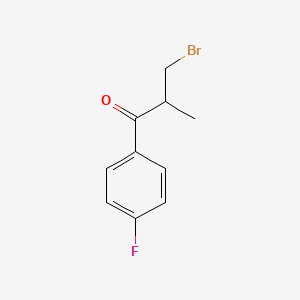
(1E)-1-(2,4-Dimethoxyphenyl)-3-methyl-3-phenyltriaz-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-1-(2,4-Dimethoxyphenyl)-3-methyl-3-phenyltriaz-1-ene is an organic compound belonging to the class of triazene derivatives. This compound is characterized by the presence of a triazene group, which is a functional group consisting of a diazo group attached to an amine. The compound’s structure includes a 2,4-dimethoxyphenyl group and a phenyl group, making it a molecule of interest in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-(2,4-Dimethoxyphenyl)-3-methyl-3-phenyltriaz-1-ene typically involves the reaction of 2,4-dimethoxyaniline with diazomethane in the presence of a catalyst. The reaction proceeds through the formation of a diazonium salt intermediate, which then reacts with the aniline derivative to form the triazene compound. The reaction conditions generally include maintaining a low temperature to stabilize the diazonium salt and using an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.
Chemical Reactions Analysis
Types of Reactions
(1E)-1-(2,4-Dimethoxyphenyl)-3-methyl-3-phenyltriaz-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the triazene group into an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazene group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents.
Substitution: Nucleophiles such as halides, thiols, or amines can be used in the presence of a base to facilitate the substitution reaction.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted triazene derivatives depending on the nucleophile used.
Scientific Research Applications
(1E)-1-(2,4-Dimethoxyphenyl)-3-methyl-3-phenyltriaz-1-ene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other triazene derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can release active amine compounds in vivo.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of (1E)-1-(2,4-Dimethoxyphenyl)-3-methyl-3-phenyltriaz-1-ene involves its interaction with biological molecules through the triazene group. The compound can undergo metabolic activation to release reactive intermediates, which can then interact with cellular targets such as DNA, proteins, and enzymes. These interactions can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- (1E)-1-(2,4-Dimethoxyphenyl)-3-methyl-3-phenyltriaz-1-ene
- (1E)-1-(2,4-Dimethoxyphenyl)-3-methyl-3-phenyltriaz-2-ene
- (1E)-1-(2,4-Dimethoxyphenyl)-3-methyl-3-phenyltriaz-3-ene
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the 2,4-dimethoxyphenyl group enhances its stability and reactivity compared to other triazene derivatives. Additionally, its ability to undergo various chemical reactions makes it a versatile compound in synthetic chemistry and pharmaceutical research.
Properties
CAS No. |
59528-20-0 |
|---|---|
Molecular Formula |
C15H17N3O2 |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
N-[(2,4-dimethoxyphenyl)diazenyl]-N-methylaniline |
InChI |
InChI=1S/C15H17N3O2/c1-18(12-7-5-4-6-8-12)17-16-14-10-9-13(19-2)11-15(14)20-3/h4-11H,1-3H3 |
InChI Key |
CJSOKXFPEZUBBH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)N=NC2=C(C=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,3,8,8-Tetramethyl-1,2,6,7-tetraazaspiro[4.4]nona-1,6-diene](/img/structure/B14598710.png)



![2-(3-Methylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14598743.png)
![4-Acetyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octan-1-one](/img/structure/B14598748.png)
![N'-[(2-Fluorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea](/img/structure/B14598765.png)
![N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}octanamide](/img/structure/B14598768.png)
![2-Chloro-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B14598769.png)


![Benzamide, 2-[[(4-methoxyphenyl)methylene]amino]-](/img/structure/B14598784.png)

